
(3Z,6Z)-2H-Oxocine-2,5,8-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z,6Z)-2H-Oxocine-2,5,8-trione is an organic compound characterized by its unique structure featuring a triene system and a trione functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6Z)-2H-Oxocine-2,5,8-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a diene and a suitable dienophile in a Diels-Alder reaction, followed by oxidation to introduce the trione functionality. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by oxidation processes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure cost-effectiveness and scalability. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z,6Z)-2H-Oxocine-2,5,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the trione functionality to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3Z,6Z)-2H-Oxocine-2,5,8-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its trione functionality makes it a useful probe for investigating redox reactions in biological systems.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s reactivity and functional groups can be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of polymers and other advanced materials. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Wirkmechanismus
The mechanism of action of (3Z,6Z)-2H-Oxocine-2,5,8-trione involves its interaction with molecular targets through its trione and triene functionalities. These interactions can lead to the formation of reactive intermediates that participate in various chemical and biological processes. The compound may act as an electrophile, reacting with nucleophiles in biological systems to modulate enzyme activity and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with a similar triene system but different functional groups.
(3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another triene compound with distinct structural features.
Uniqueness
(3Z,6Z)-2H-Oxocine-2,5,8-trione is unique due to its combination of a triene system and a trione functionality This combination imparts specific reactivity and properties that are not found in other similar compounds
Eigenschaften
CAS-Nummer |
61171-67-3 |
|---|---|
Molekularformel |
C7H4O4 |
Molekulargewicht |
152.10 g/mol |
IUPAC-Name |
oxocine-2,5,8-trione |
InChI |
InChI=1S/C7H4O4/c8-5-1-3-6(9)11-7(10)4-2-5/h1-4H |
InChI-Schlüssel |
PAAYRYZPZWMNJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)OC(=O)C=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



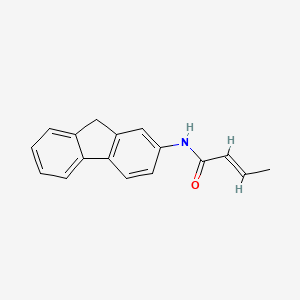

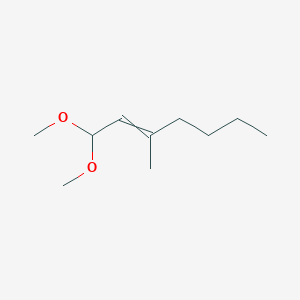
![1,3-Bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]propane-1,3-dione](/img/structure/B14601970.png)
![1-[2,2-Bis(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601979.png)
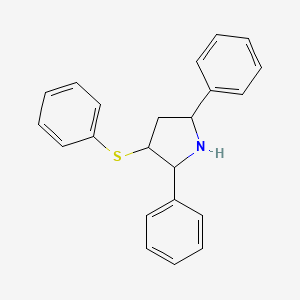
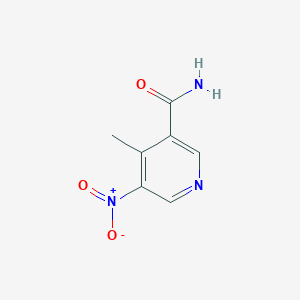
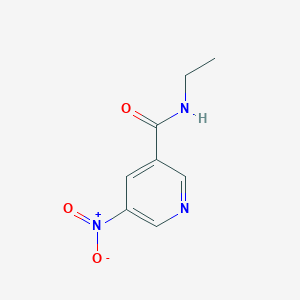
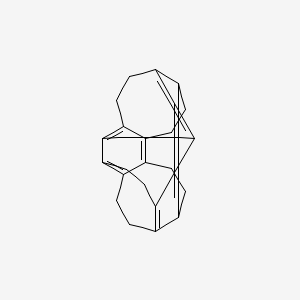
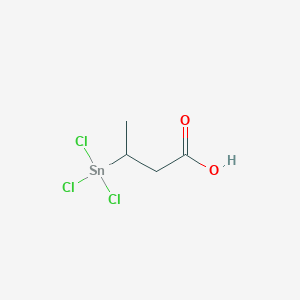
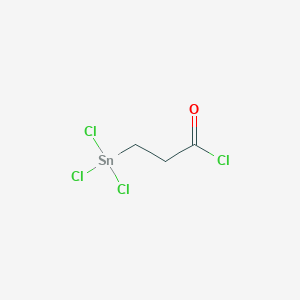
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14602032.png)

